![molecular formula C12H32N4Si B12580268 1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis- CAS No. 197591-26-7](/img/structure/B12580268.png)
1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is a unique organosilicon compound. It features a silicon atom bonded to two nitrogen atoms through ethylene bridges, making it an interesting subject for research in various fields, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- typically involves the reaction of 1,3-propanediamine with a dimethylsilylene precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- involves its ability to form stable complexes with various molecular targets. The silicon atom can interact with oxygen or nitrogen atoms in other molecules, facilitating the formation of stable bonds. This property is particularly useful in catalysis and materials science, where the compound can act as a stabilizing agent or a catalyst.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar structure but lacks the silicon atom, making it less versatile in certain applications.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Contains additional dimethylamino groups, which can alter its reactivity and applications.
Uniqueness
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is unique due to the presence of the dimethylsilylene group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of advanced materials and catalysis.
特性
CAS番号 |
197591-26-7 |
|---|---|
分子式 |
C12H32N4Si |
分子量 |
260.49 g/mol |
IUPAC名 |
N'-[2-[2-(3-aminopropylamino)ethyl-dimethylsilyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N4Si/c1-17(2,11-9-15-7-3-5-13)12-10-16-8-4-6-14/h15-16H,3-14H2,1-2H3 |
InChIキー |
VBXPBRAHTIVLPG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCNCCCN)CCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
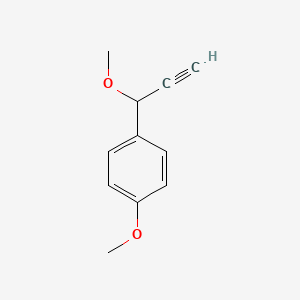
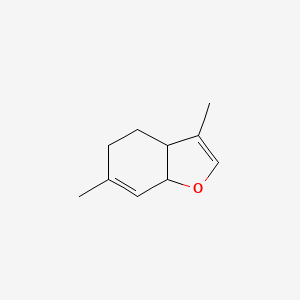

![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
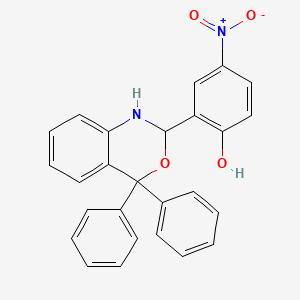
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
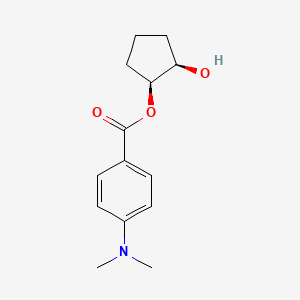
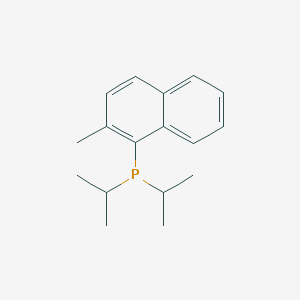
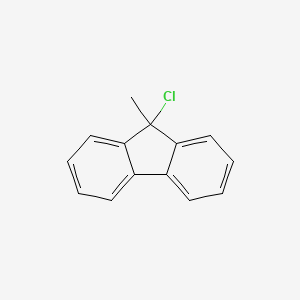
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)

